molecular formula C70H98N20O21 B2397966 (3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid CAS No. 1620813-53-7

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Cat. No. B2397966
CAS RN: 1620813-53-7
M. Wt: 1555.673
InChI Key: ZEZZLZKHZPMELC-SDQLLZIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C70H98N20O21 and its molecular weight is 1555.673. The purity is usually 95%.
BenchChem offers high-quality (3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

A key aspect of scientific research applications involving complex molecules similar to the one described is the synthesis of amino acid derivatives. For instance, the synthesis of ω-heterocyclic-β-amino acids from carboxy lactams through ring-chain-transformation has been a significant area of study. This method offers a convenient and short path to synthesize optically pure ω-heterocyclic-β-amino acids, which are valuable in drug design and development due to their specificity and efficacy (Singh et al., 2005).

Structural Studies and Complexation

Another important application is the study of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These compounds are synthesized and characterized for their structural properties and complexation stability constants, which are crucial for understanding their reactivity and potential as catalysts or in material science (Pařík & Chlupatý, 2014).

Antibacterial Activity

Research on the synthesis and evaluation of antibacterial activity of novel compounds is essential for developing new antimicrobial agents. For example, novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives have been synthesized and evaluated for their antibacterial properties, highlighting the continuous need for new drugs in the fight against resistant bacterial strains (Prasad, 2021).

properties

IUPAC Name

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZLZKHZPMELC-SDQLLZIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC=N2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCCCN)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H98N20O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

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